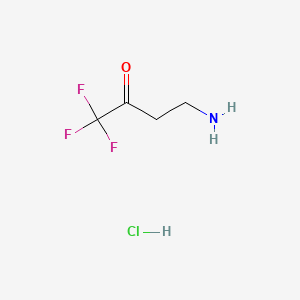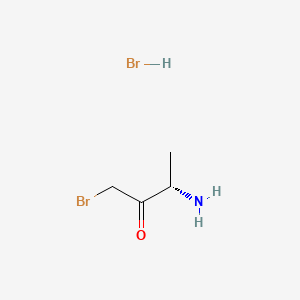![molecular formula C8H10F2O B6608831 3-(1,1-difluoroethyl)bicyclo[1.1.1]pentane-1-carbaldehyde CAS No. 2770534-53-5](/img/structure/B6608831.png)
3-(1,1-difluoroethyl)bicyclo[1.1.1]pentane-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1,1-difluoroethyl)bicyclo[111]pentane-1-carbaldehyde is a chemical compound characterized by its unique bicyclic structure and the presence of a difluoroethyl group
Zukünftige Richtungen
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,1-difluoroethyl)bicyclo[1.1.1]pentane-1-carbaldehyde typically involves the following steps:
Starting Material: The synthesis begins with the preparation of bicyclo[1.1.1]pentane derivatives.
Introduction of Difluoroethyl Group: The difluoroethyl group is introduced through a series of fluorination reactions.
Formation of Carbaldehyde: The final step involves the oxidation of the intermediate compound to form the carbaldehyde group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(1,1-difluoroethyl)bicyclo[1.1.1]pentane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The difluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Formation of 3-(1,1-difluoroethyl)bicyclo[1.1.1]pentane-1-carboxylic acid.
Reduction: Formation of 3-(1,1-difluoroethyl)bicyclo[1.1.1]pentane-1-methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(1,1-difluoroethyl)bicyclo[1.1.1]pentane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the synthesis of materials with unique properties, such as polymers and advanced materials.
Wirkmechanismus
The mechanism of action of 3-(1,1-difluoroethyl)bicyclo[1.1.1]pentane-1-carbaldehyde involves its interaction with various molecular targets. The difluoroethyl group can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The bicyclic structure provides rigidity, which can affect the compound’s overall conformation and interaction with biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(1,1-difluoroethyl)bicyclo[1.1.1]pentane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
3-(1,1-difluoroethyl)bicyclo[1.1.1]pentane-1-methanol: Similar structure but with a hydroxyl group instead of an aldehyde.
Uniqueness
3-(1,1-difluoroethyl)bicyclo[1.1.1]pentane-1-carbaldehyde is unique due to the presence of the aldehyde group, which imparts distinct reactivity compared to its carboxylic acid and alcohol counterparts. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications.
Eigenschaften
IUPAC Name |
3-(1,1-difluoroethyl)bicyclo[1.1.1]pentane-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F2O/c1-6(9,10)8-2-7(3-8,4-8)5-11/h5H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INSSKXXYBYMAHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CC(C1)(C2)C=O)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F2O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.16 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
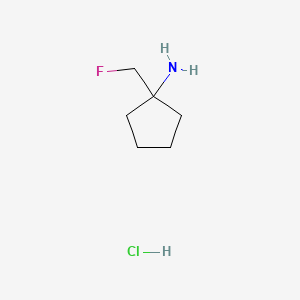
![4-(trifluoromethyl)-1-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride](/img/structure/B6608762.png)
![3-{[(tert-butoxy)carbonyl]amino}-3-(trifluoromethyl)cyclopentane-1-carboxylic acid](/img/structure/B6608771.png)
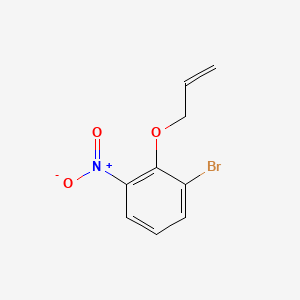
![1,1-difluoro-5-methylspiro[2.3]hexane-5-carbaldehyde, Mixture of diastereomers](/img/structure/B6608794.png)
![tert-butyl N-[(1S,5R)-3-azabicyclo[3.1.0]hexan-1-yl]carbamate hydrochloride](/img/structure/B6608798.png)
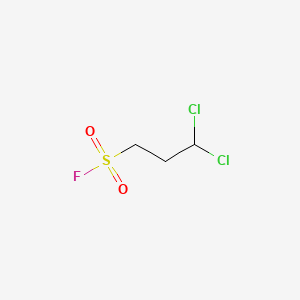
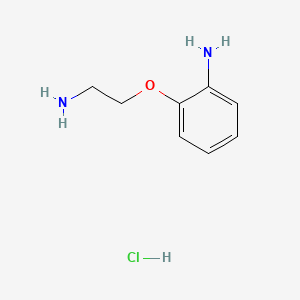
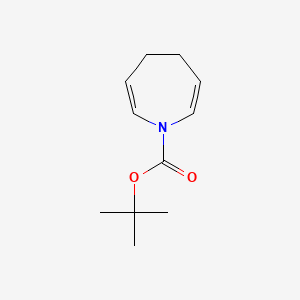
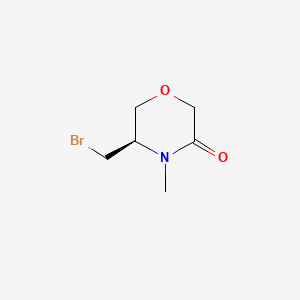
![tert-butyl 2-{[imino(methyl)oxo-lambda6-sulfanyl]methyl}morpholine-4-carboxylate](/img/structure/B6608843.png)
![3-amino-1H-pyrazolo[3,4-c]pyridine-4-carboxylic acid dihydrochloride](/img/structure/B6608850.png)
